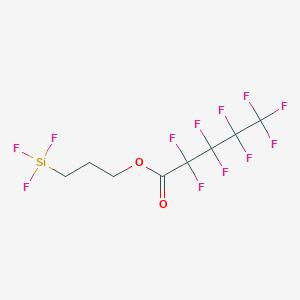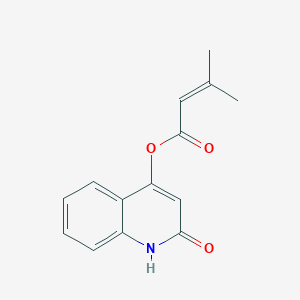
4-Azidonaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an azido group (-N₃) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidonaphthalene-1-sulfonic acid typically involves the introduction of the azido group to a naphthalene derivative. One common method is the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by substitution with sodium azide. The reaction conditions generally include:
Diazotization: The 4-aminonaphthalene-1-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide in a polar solvent such as water or acetonitrile to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azidonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
4-Azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as photoresists and polymers.
Wirkmechanismus
The mechanism of action of 4-Azidonaphthalene-1-sulfonic acid is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in click chemistry for labeling and modifying biomolecules without interfering with biological processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminonaphthalene-1-sulfonic acid: Precursor in the synthesis of 4-Azidonaphthalene-1-sulfonic acid.
Naphthalene-1-sulfonic acid: Lacks the azido group but shares the sulfonic acid functionality.
4-Nitronaphthalene-1-sulfonic acid: Contains a nitro group instead of an azido group.
Uniqueness
This compound is unique due to the presence of both the azido and sulfonic acid groups. The azido group provides high reactivity for cycloaddition reactions, while the sulfonic acid group enhances solubility and stability in aqueous solutions. This combination of properties makes it particularly valuable in applications requiring bioorthogonal chemistry and water solubility.
Eigenschaften
CAS-Nummer |
93673-76-8 |
|---|---|
Molekularformel |
C10H7N3O3S |
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
4-azidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7N3O3S/c11-13-12-9-5-6-10(17(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
GRTYJQZJVVTEQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
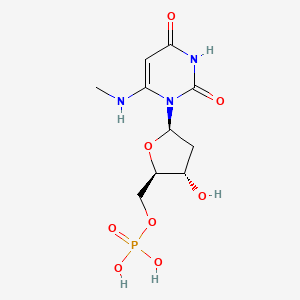
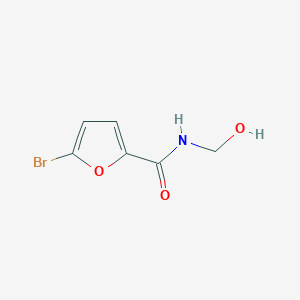
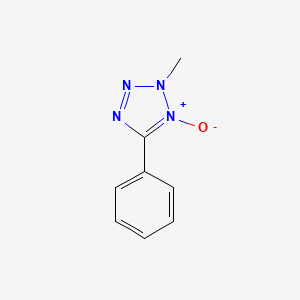
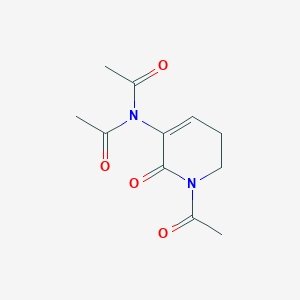
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)

